

(E)-Methyl 4-chloro-3-methoxybut-2-enoate molecular weight

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Compound of Interest

Compound Name: (E)-Methyl 4-chloro-3-methoxybut-2-enoate

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An In-depth Technical Guide to **(E)-Methyl 4-chloro-3-methoxybut-2-enoate**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(E)-Methyl 4-chloro-3-methoxybut-2-enoate**, a versatile bifunctional reagent crucial for synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, provides a detailed and validated synthesis protocol, explores its chemical reactivity, and discusses its applications as a strategic building block in complex molecule synthesis.

Core Physicochemical & Structural Properties

(E)-Methyl 4-chloro-3-methoxybut-2-enoate (CAS No. 110104-60-4) is a functionalized α,β -unsaturated ester. Its structure incorporates multiple reactive centers—an electrophilic double bond, a methyl ester, and a primary alkyl chloride—making it a valuable intermediate for introducing a C4-building block in organic synthesis. The (E)-configuration of the double bond is a key stereochemical feature that dictates its reactivity and the geometry of its downstream products.

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

Property	Value	Source(s)
Molecular Weight	164.59 g/mol	[1][2][3][4]
Molecular Formula	C ₆ H ₉ ClO ₃	[1][2][3][5]
CAS Number	110104-60-4	[1][2][3][5]
Appearance	Clear, colorless to light yellow liquid	[1][4][5]
Density	1.21 g/mL at 25 °C	[1][5]
Melting Point	25 °C	[5]
Boiling Point	95-97 °C at 15 mmHg	[5]
Flash Point	104 °C	[5]
Refractive Index	1.483 - 1.485	[5]
Water Solubility	Insoluble	[5]
IUPAC Name	methyl (E)-4-chloro-3-methoxybut-2-enoate	[2][6]
InChIKey	JNYMRXDQVPIONI-HWKANZROSA-N	[2][7]
SMILES	<chem>CO/C(=C/C(=O)OC)/CCl</chem>	[2][7]

Validated Synthesis Protocol

The synthesis of **(E)-Methyl 4-chloro-3-methoxybut-2-enoate** can be reliably achieved from 4-chloroacetoacetyl chloride.[8] The following protocol is a self-validating system where the reaction's progression and the final product's purity are confirmed through standard analytical techniques.

Causality Behind Experimental Choices:

- **Reagents:** The selection of methanol serves a dual purpose: it acts as the nucleophile to form the methyl ester and, in the presence of thionyl chloride, generates dimethyl sulfite. This

in-situ generated reagent is key for the methoxylation step. Methanesulfonic acid is a strong acid catalyst essential for the final elimination step to form the double bond.

- **Temperature Control:** The initial cooling to $-10\text{ }^{\circ}\text{C}$ is critical to manage the exothermic reaction between the acid chloride and methanol, preventing side reactions. The subsequent warming allows the reaction to proceed to completion.
- **Work-up Procedure:** The series of aqueous washes is designed to systematically remove impurities. The HCl wash neutralizes any remaining base and removes certain byproducts. The NaOH wash removes acidic impurities, including the methanesulfonic acid catalyst. The final brine wash removes residual water before the solvent is evaporated.
- **Purification:** Distillation under reduced pressure is the definitive step to isolate the pure product, as it allows for boiling at a lower temperature, preventing thermal decomposition.

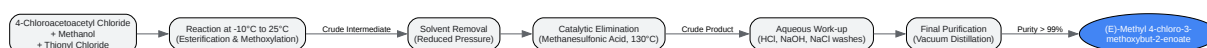
Step-by-Step Methodology[8]

- **Initial Reaction Setup:** A solution of 206.6 g (0.47 mol) of 35% 4-chloroacetoacetyl chloride in methylene chloride is placed in a suitable reaction vessel and cooled to $-10\text{ }^{\circ}\text{C}$ under a nitrogen atmosphere.
- **Methanol Addition:** While maintaining the low temperature, 102.4 g (3.2 mol) of methanol is added dropwise over 30 minutes.
- **Thionyl Chloride Addition:** Following the methanol, 83.3 g (0.7 mol) of thionyl chloride is added over 30 minutes, leading to the formation of dimethyl sulfite.
- **Reaction Progression:** The reaction mixture is allowed to warm to room temperature ($20\text{-}25\text{ }^{\circ}\text{C}$) and stirred for 3 hours.
- **Solvent Removal:** Excess methanol and methylene chloride are removed via distillation under reduced pressure.
- **Catalysis and Elimination:** To the crude residue (4-chloro-3,3-dimethoxybutanoic acid methyl ester), 0.21 g of methanesulfonic acid is added. The mixture is heated to $125\text{-}130\text{ }^{\circ}\text{C}$ at a pressure of 100 mbar to distill off the formed methanol and excess dimethyl sulfite, driving the elimination reaction to form the target alkene.

- **Aqueous Work-up:** The crude product is dissolved in 120 mL of toluene. The organic phase is washed sequentially with 69.8 g of 16% aq. HCl, 32.1 g of 10% aq. NaCl, 134 g of 10% aq. NaOH, and finally with 32.1 g of 10% aq. NaCl.
- **Final Purification:** The toluene is evaporated, and the residue is purified by vacuum distillation at 95-97 °C and 20 mbar to yield the final product.

This process reliably yields 4-chloro-3-methoxybut-2E-enoic acid methyl ester with a purity of over 99%.^[8]

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **(E)-Methyl 4-chloro-3-methoxybut-2-enoate**.

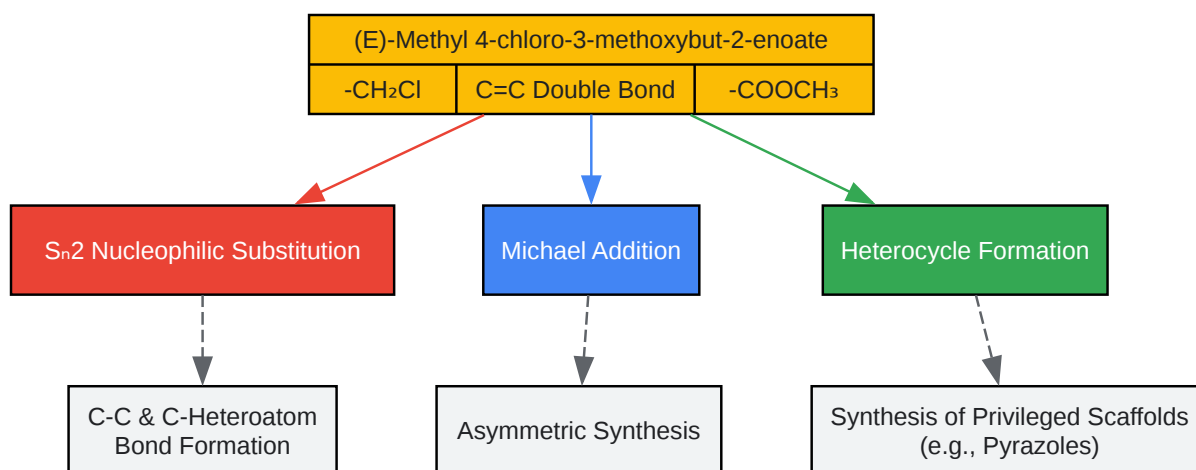
Reactivity and Applications in Drug Development

The utility of **(E)-Methyl 4-chloro-3-methoxybut-2-enoate** stems from its predictable and versatile reactivity, making it a valuable building block for more complex molecular architectures.

- **Nucleophilic Substitution:** The primary chloromethyl group (-CH₂Cl) is an excellent electrophilic site for S_N2 reactions. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, thiols, and carbanions, to build carbon-carbon and carbon-heteroatom bonds. This pathway is fundamental for elaborating the molecular skeleton in drug discovery programs.
- **Michael Addition:** As a classic Michael acceptor, the electron-deficient double bond readily reacts with soft nucleophiles. This conjugate addition is a powerful tool for forming carbon-carbon bonds in a stereocontrolled manner, a critical consideration in the synthesis of chiral drug candidates.

- **Heterocyclic Synthesis:** The compound's 1,4-dielectrophilic nature (at the chloromethyl carbon and the β -carbon of the enoate system) makes it an ideal precursor for the synthesis of five- and six-membered heterocyclic rings, which are privileged scaffolds in medicinal chemistry. Reaction with dinucleophiles like hydrazines or amidines can lead to the formation of pyrazoles, pyridazinones, and other important ring systems.
- **Industrial Use:** Beyond its role in fine chemical synthesis, it has been noted for use as an industrial solvent.[1]

The logical relationship between the compound's structure and its synthetic potential is illustrated below.



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Caption: Reactivity and synthetic applications of the title compound.

Safety and Handling

From a safety perspective, **(E)-Methyl 4-chloro-3-methoxybut-2-enoate** is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[2] It is also harmful if swallowed.[2]

- **GHS Hazard Codes:** H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[2]

- **Handling Precautions:** All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

(E)-Methyl 4-chloro-3-methoxybut-2-enoate is a high-value synthetic intermediate with well-defined physicochemical properties and a reliable synthesis protocol. Its structural features enable a diverse range of chemical transformations, positioning it as a strategic tool for researchers in organic synthesis and drug development. A thorough understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

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